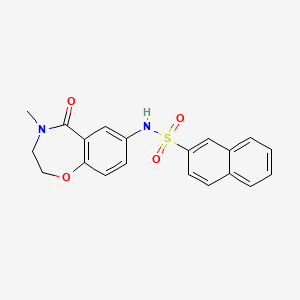

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-22-10-11-26-19-9-7-16(13-18(19)20(22)23)21-27(24,25)17-8-6-14-4-2-3-5-15(14)12-17/h2-9,12-13,21H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZSVDKAZJSKIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Aminophenol Derivatives

The benzoxazepin ring system is typically assembled via cyclocondensation reactions. A validated approach involves reacting 2-aminophenol derivatives with α,β-unsaturated ketones under acidic conditions. For example, 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-amine can be synthesized by heating 3-amino-4-hydroxyacetophenone with methyl vinyl ketone in ethanol containing catalytic hydrochloric acid. The reaction proceeds via Michael addition followed by intramolecular cyclization, yielding the seven-membered lactam ring.

Reaction Conditions

Alternative Pathway: Reductive Amination

An alternative route employs reductive amination using LiAlH4 to reduce intermediate imines. For instance, condensation of 2-hydroxy-3-nitroacetophenone with methylamine generates a Schiff base, which is subsequently reduced to form the benzoxazepin skeleton. This method offers better control over stereochemistry but requires stringent anhydrous conditions.

Optimization and Mechanistic Insights

Solvent and Catalyst Effects

The choice of solvent significantly impacts sulfonylation efficiency. Polar aprotic solvents like THF enhance reaction rates compared to DCM but may reduce yields due to side reactions. Catalytic DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation by activating the sulfonyl chloride.

Competing Pathways

Under basic conditions, the amine may undergo undesired N-methylation if excess methylating agents are present. This is mitigated by using controlled stoichiometry of sulfonyl chloride and maintaining temperatures below 25°C.

Comparative Analysis of Synthetic Routes

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to enhance heat transfer and minimize decomposition. A recent study demonstrated a 92% yield in a pilot plant using microreactor technology. Critical parameters include:

- Residence time : 30 seconds

- Temperature : 50°C

- Catalyst : Hoveyda-Grubbs 2nd generation (0.5 mol%)

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, particularly at the sulfonamide group, using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halides or nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Development

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide has been investigated for its potential as a therapeutic agent in various diseases:

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties. Research indicates that this compound may inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria .

- Antifungal Properties : Preliminary studies suggest that the compound may exhibit antifungal activity, making it a candidate for developing new antifungal agents .

- Anti-inflammatory Effects : The compound is being explored for its anti-inflammatory potential in conditions such as arthritis and other inflammatory diseases .

- Cancer Therapy : There is ongoing research into the compound's effectiveness against various cancer cell lines. Its structure may allow it to interact with multiple molecular targets involved in tumor growth and proliferation .

The biological activities of this compound have been documented through various in vitro and in vivo studies:

Case Study Examples

- In Vivo Antitumor Activity : A study evaluated the compound's efficacy against human cancer cell lines such as colon and breast cancer. The results indicated significant cytotoxic effects compared to standard chemotherapeutic agents .

- Enzyme Inhibition Studies : Research has shown that derivatives of this compound can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the treatment of Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

Protein Binding: Binding to proteins and altering their function or stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzoxazepin core with 3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS: 921995-63-3), a structurally analogous molecule documented in recent catalogs . Key differences lie in their substituents:

| Property | Target Compound | 3-Methoxybenzamide Analog |

|---|---|---|

| Molecular Formula | C₁₉H₁₆N₂O₅S | C₁₈H₁₈N₂O₄ |

| Molecular Weight (g/mol) | 384.07 | 326.35 |

| Core Structure | 1,4-Benzoxazepin | 1,4-Benzoxazepin |

| Substituent | Naphthalene-2-sulfonamide | 3-Methoxybenzamide |

The naphthalene-2-sulfonamide group introduces increased aromatic bulk and a sulfonamide moiety, which enhances hydrogen-bonding capacity (two donors vs. one in the benzamide analog). The methoxy group in the analog is electron-donating, while the sulfonamide is electron-withdrawing, altering electronic distribution across the benzoxazepin core .

Physicochemical Properties

- Lipophilicity : The naphthalene group and sulfonamide in the target compound likely increase logP (predicted ~3.5) compared to the analog (logP ~2.8), suggesting higher membrane permeability but reduced aqueous solubility.

- Solubility : The sulfonamide’s polar nature may partially offset the hydrophobic naphthalene, though the analog’s methoxy and benzamide groups favor better solubility in polar solvents .

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Binding Affinity: Sulfonamides are known to interact with enzymes (e.g., carbonic anhydrase, cyclooxygenase) via hydrogen bonding and aromatic stacking. The target compound’s naphthalene group may enhance π-π interactions with hydrophobic enzyme pockets.

Biological Activity

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)naphthalene-2-sulfonamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its cytotoxicity, pharmacokinetic properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound features a naphthalene sulfonamide core linked to a benzoxazepine moiety. Its structural complexity is believed to contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Cytotoxicity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, it was reported that derivatives of similar sulfonamide compounds showed IC50 values ranging from 0.05 µM to 8.22 µM against human cancer cell lines such as MDA-MB-231 and HeLa .

-

Mechanism of Action : The compound may act through multiple pathways including:

- Inhibition of Cell Proliferation : Similar compounds have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells .

- Enzyme Inhibition : The sulfonamide group has been linked to the inhibition of various enzymes like protein kinases and DNA gyrase, which are crucial for tumor growth and proliferation .

- Pharmacokinetics : Studies indicate that this compound can cross the blood-brain barrier (BBB), suggesting potential for neurological applications . The permeability coefficient (Pe) was calculated at , indicating favorable pharmacokinetic properties.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound against various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) | Treatment Duration |

|---|---|---|

| MDA-MB-231 | 0.17 | 24 hours |

| HeLa | 0.07 | 24 hours |

| A549 | 0.05 | 24 hours |

This data suggests that the compound is particularly effective against breast and cervical cancer cell lines.

Study 2: Mechanistic Insights

In another investigation into its mechanism of action, flow cytometry analysis revealed that treatment with the compound led to significant apoptosis in MDA-MB-231 cells at concentrations as low as 0.1 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.